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  • Product: (2-Fluorocyclopropane-1,1-diyl)dimethanol
  • CAS: 1822851-79-5

Core Science & Biosynthesis

Foundational

Chemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol

An In-depth Technical Guide to the Chemical Properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol For Researchers, Scientists, and Drug Development Professionals Introduction (2-Fluorocyclopropane-1,1-diyl)dimethanol i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluorocyclopropane-1,1-diyl)dimethanol is a fascinating molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a strained cyclopropane ring, a fluorine substituent, and two hydroxymethyl groups, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The cyclopropane ring acts as a rigid, three-dimensional scaffold that can mimic other cyclic or unsaturated systems while maintaining a distinct metabolic profile. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] The two hydroxymethyl groups provide convenient handles for further chemical modification and can participate in hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the chemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol, drawing on established principles of organic chemistry and data from analogous compounds. It is intended to serve as a valuable resource for researchers and drug development professionals who are interested in leveraging the unique characteristics of this promising building block.

Synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol

The synthesis of fluorinated cyclopropanes can be achieved through various methods, with the choice of route often depending on the desired stereochemistry and the availability of starting materials. A common and effective strategy for the synthesis of 2-fluorocyclopropanes involves the cyclopropanation of a fluoro-substituted allylic alcohol.[4] An enantioselective approach using a Simmons-Smith reaction with a chiral dioxaborolane ligand has been shown to be effective for similar substrates.[4]

Proposed Synthetic Workflow

A plausible synthetic route to (2-Fluorocyclopropane-1,1-diyl)dimethanol could start from a suitable protected 2-fluoroallyl alcohol derivative. The gem-diester can be reduced to the diol, and subsequent cyclopropanation would yield the target molecule. A more direct approach could involve the cyclopropanation of a suitably substituted fluoroalkene.

Diagram of a Potential Synthetic Pathway

G A Diethyl 2-fluoro-2-propen-1,1-dicarboxylate B Reduction (e.g., LiAlH4) A->B C (2-Fluoro-2-propen-1,1-diyl)dimethanol B->C D Cyclopropanation (e.g., Simmons-Smith, CH2I2, Et2Zn) C->D E (2-Fluorocyclopropane-1,1-diyl)dimethanol D->E

Caption: A potential synthetic workflow for (2-Fluorocyclopropane-1,1-diyl)dimethanol.

Illustrative Experimental Protocol: Simmons-Smith Cyclopropanation

The following is a generalized protocol based on known procedures for the cyclopropanation of allylic alcohols.[4]

  • Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of freshly distilled diiodomethane (CH₂I₂, 2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C. Diethylzinc (Et₂Zn, 1.1 equivalents) is added dropwise, resulting in the formation of a white precipitate. The mixture is stirred for 10 minutes at 0 °C.

  • Cyclopropanation: A solution of the fluoro-substituted allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the pre-formed zinc carbenoid suspension at 0 °C.

  • Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Purification: The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (2-Fluorocyclopropane-1,1-diyl)dimethanol.

Physicochemical Properties

The physicochemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₅H₉FO₂[5]
Molecular Weight 120.12 g/mol [5]
Purity >92% (typical)[5]
logP -0.98[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 2[5]
Fsp³ 1[5]
Boiling Point (estimated) ~210-230 °CBased on similar structures[6][7]
Density (estimated) ~1.2-1.3 g/cm³Based on similar structures[6][7]

The negative logP value indicates that the compound is hydrophilic, a property conferred by the two hydroxyl groups. The Fsp³ value of 1 signifies a high degree of saturation, a desirable trait in drug candidates as it often correlates with improved solubility and metabolic stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and assessing the purity of (2-Fluorocyclopropane-1,1-diyl)dimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the protons on the cyclopropane ring, as well as coupling to the fluorine atom. The hydroxyl protons will likely appear as a broad singlet, the position of which will be dependent on concentration and the solvent used. The protons of the hydroxymethyl groups (CH₂OH) will likely appear as two sets of multiplets due to their diastereotopicity. The cyclopropyl protons will also appear as complex multiplets, with characteristic geminal, cis, and trans coupling constants, further split by coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum should show five distinct signals. The carbon bearing the two hydroxymethyl groups will be a singlet. The two hydroxymethyl carbons will also be distinct. The two carbons of the cyclopropane ring will show coupling to the fluorine atom, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, which will be a complex multiplet due to coupling with the vicinal and geminal protons on the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum of (2-Fluorocyclopropane-1,1-diyl)dimethanol is expected to exhibit the following characteristic absorption bands:[8]

  • O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹.

  • C-H stretch: Absorptions for the sp³ C-H bonds of the cyclopropane ring and methylene groups will appear just below 3000 cm⁻¹.

  • C-O stretch: A strong absorption in the region of 1000-1260 cm⁻¹.

  • C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns would include the loss of water (M-18), a hydroxymethyl radical (M-31), and fragments arising from the cleavage of the cyclopropane ring.

Chemical Reactivity and Stability

The chemical reactivity of (2-Fluorocyclopropane-1,1-diyl)dimethanol is largely dictated by the interplay between the strained cyclopropane ring and the electron-withdrawing fluorine atom. Fluorinated cyclopropanes are known to undergo a variety of unique chemical transformations.[9][10][11]

Ring-Opening Reactions

One of the most characteristic reactions of highly strained rings like cyclopropanes is ring-opening. In the case of fluorinated cyclopropanes, these reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment with halogens at elevated temperatures can lead to the formation of 1,3-dihalopropanes.[9][11] The regioselectivity of the ring-opening is influenced by the position of the fluorine substituent.

Diagram of a General Ring-Opening Reaction

G A (2-Fluorocyclopropane-1,1-diyl)dimethanol B Electrophile (E+) or Nucleophile (Nu-) or Radical Initiator A->B C Ring-Opened Product B->C

Caption: General representation of a ring-opening reaction of the fluorocyclopropane core.

Reactions of the Hydroxymethyl Groups

The primary alcohol functionalities of (2-Fluorocyclopropane-1,1-diyl)dimethanol can undergo typical reactions of alcohols, such as:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters.

  • Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

  • Oxidation: Oxidation to the corresponding aldehydes or carboxylic acids using appropriate oxidizing agents.

Stability

The compound is expected to be relatively stable under standard laboratory conditions. However, due to the strained ring, it may be susceptible to decomposition at high temperatures or in the presence of strong acids or bases, which could catalyze ring-opening.

Applications in Medicinal Chemistry and Drug Development

The (2-Fluorocyclopropane-1,1-diyl)dimethanol motif is of significant interest in drug discovery for several reasons:

  • Bioisosteric Replacement: The fluorocyclopropane unit can serve as a bioisostere for other chemical groups, such as alkenes or phenyl rings, offering a similar spatial arrangement of substituents but with different electronic and metabolic properties.

  • Conformational Rigidity: The rigid cyclopropane scaffold can lock a molecule into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target.[2]

  • Modulation of Physicochemical Properties: The introduction of fluorine and hydroxyl groups can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.[1][12]

  • Novel Chemical Space: As a relatively underexplored building block, it provides access to novel chemical space, increasing the chances of discovering new drug candidates with unique mechanisms of action.

Fluorocyclopropane moieties have been incorporated into a number of biologically active molecules, including enzyme inhibitors and receptor agonists.[13][14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (2-Fluorocyclopropane-1,1-diyl)dimethanol is not widely available, general precautions for handling laboratory chemicals should be followed. Based on the SDS for similar compounds, the following recommendations are prudent:[6][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

(2-Fluorocyclopropane-1,1-diyl)dimethanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated cyclopropane ring and functionalizable hydroxymethyl groups offers a wealth of opportunities for the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, physicochemical properties, and chemical reactivity is crucial for unlocking its full potential in the development of the next generation of therapeutics.

References

  • Yang, Z.-Y. (2003). Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions with Halogens. The Journal of Organic Chemistry, 68(11), 4410–4416. [Link]

  • Dolbier, W. R. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1557–1602. [Link]

  • Mondal, S., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Molecular Modeling, 31(8), 225. [Link]

  • Lin, J., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(74), 10431-10434. [Link]

  • Yang, Z.-Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 68(11), 4410-4416. [Link]

  • Greenbook. (n.d.). Safety Data Sheet. [Link]

  • PubChem. (n.d.). (((1S, 2R)-1-(3-Fluorophenyl) Cyclopropane-1,2-diyl) Dimethanol. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Delion, L., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry, 98(5), 232-239. [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. [Link]

  • Matvieiev, Y., & Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]

  • Pannecoucke, X., et al. (2013). Synthesis and Applications of Fluorocyclopropanes. Chemistry - A European Journal, 19(30), 9768–9781. [Link]

  • Vasylenko, T., et al. (2019). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Organic Letters, 21(15), 6030–6034. [Link]

  • US EPA. (n.d.). 2,2'-Dimethyl-1,1'-bi(cyclopropane) Properties. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Mykhailiuk, P. K. (2022). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Abbate, S., et al. (2021). Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. Symmetry, 13(12), 2321. [Link]

  • Tevault, D. E., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Defense Technical Information Center. [Link]

  • Semantic Scholar. (n.d.). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. Retrieved from [Link]

  • Dömling, A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. [Link]

Sources

Exploratory

Structural Dynamics and Synthetic Utility of (2-Fluorocyclopropane-1,1-diyl)dimethanol: A Technical Monograph

Topic: Molecular structure and conformation of (2-Fluorocyclopropane-1,1-diyl)dimethanol Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1] Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular structure and conformation of (2-Fluorocyclopropane-1,1-diyl)dimethanol Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

Executive Summary

(2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5) represents a high-value scaffold in modern medicinal chemistry, serving primarily as a conformationally restricted bioisostere for nucleoside sugars and gem-dimethyl groups. Characterized by a highly strained cyclopropane ring substituted with a fluorine atom at C2 and two hydroxymethyl groups at C1, this molecule offers unique vectors for hydrogen bonding and dipole alignment.[1][2]

This guide analyzes the molecule’s structural integrity, the stereoelectronic effects governing its conformation, and the validated synthetic pathways for its production.[1] It is designed to provide researchers with the causal logic required to incorporate this motif into structure-based drug design (SBDD) campaigns.[1]

Molecular Architecture and Stereoelectronics

Geometric Constraints and Ring Strain

The core of the molecule is the cyclopropane ring, which possesses significant angular strain (Baeyer strain) and torsional strain (Pitzer strain).[1] The carbon atoms of the ring are


-like in hybridization (Walsh orbitals), possessing high 

-character in the C-C bonds and high

-character in the exocyclic bonds.
  • The Fluorine Substituent (C2): The electronegative fluorine atom at C2 induces a strong inductive effect (

    
    ), pulling electron density from the ring.[1] Due to the Bent's rule, the C2-F bond utilizes an orbital with high 
    
    
    
    -character, directing more
    
    
    -character into the C2-C1 and C2-C3 bonds. This results in a shortening of the adjacent ring bonds and a stabilization of the strained system relative to non-fluorinated analogues.
  • The Quaternary Center (C1): The geminal substitution of two hydroxymethyl groups at C1 creates a quaternary center.[1] While C1 itself is not a chiral center (as it holds two identical

    
     groups), the presence of the chiral center at C2 (bearing the fluorine) renders the two hydroxymethyl groups diastereotopic .[1] They are chemically and magnetically non-equivalent.[1][2]
    
Conformational Landscape

The conformational preference of (2-Fluorocyclopropane-1,1-diyl)dimethanol is governed by the interplay between steric repulsion and intramolecular hydrogen bonding.

  • Intramolecular Hydrogen Bonding: The most critical conformational driver is the potential for an intramolecular hydrogen bond between the fluorine atom (acceptor) and the hydroxyl group of the cis-hydroxymethyl moiety (donor).

    • Mechanism: The rotation of the cis-

      
       group allows the hydroxyl proton to approach the fluorine.
      
    • Ring Size: This interaction forms a pseudo-6-membered ring (

      
      ).[1] Unlike 5-membered rings, which are often geometrically disfavored in fluorohydrins, the 6-membered geometry allows for a favorable 
      
      
      
      distance (
      
      
      Å) and angle.[1]
    • Energetic Consequence: This interaction locks the cis-hydroxymethyl group into a specific rotamer, reducing the entropic penalty upon binding to a protein target.[1]

  • Diastereotopic Differentiation:

    • Group A (cis-to-F): Biased by H-bonding; sterically crowded by the F atom.

    • Group B (trans-to-F): Sterically freer; exhibits free rotation; more available for intermolecular H-bonding with solvent or protein residues.[2]

Physicochemical Profile

The following data summarizes the core properties relevant to drug development.

PropertyValue / CharacteristicImplication for Drug Design
Formula

Fragment-sized building block (MW 120.12).
LogP ~ -0.98Highly polar; excellent for lowering lipophilicity (LipE).[1][2]
H-Bond Donors 2High capacity for specific interactions.[1][2]
H-Bond Acceptors 3 (2 O, 1 F)Fluorine acts as a weak acceptor.[1][2][3]
Chirality 1 Stereocenter (C2)Exists as

and

enantiomers.[1][2]
Electronic Effect

(Fluorine) = 0.50
Modulates pKa of nearby groups (though distant in this case).[1]

Synthetic Pathway and Protocol

The synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol typically proceeds via the reduction of a dicarboxylate precursor. This route is preferred for its scalability and the ability to control stereochemistry at the cyclopropane formation stage.[1]

Reaction Logic
  • Cyclopropanation: The formation of the ring is achieved by reacting a fluorinated alkene with a diazo compound or via the addition of a fluorocarbene to an alkene.[1] A common scalable route involves the addition of a carbene equivalent to a fumarate or maleate derivative, or the use of diethyl 2-fluorocyclopropane-1,1-dicarboxylate.[1]

  • Reduction: The ester groups are reduced to alcohols using a strong hydride donor.[1][2] Lithium Aluminum Hydride (

    
    ) is the standard reagent.[1]
    
Visualization of Synthetic Workflow

SynthesisWorkflow Start Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate Intermediate Intermediate: Aluminate Complex Start->Intermediate 0°C to RT, 4h Reagent Reagent: LiAlH4 (2.5 eq) Solvent: THF (anhydrous) Reagent->Intermediate Quench Fieser Workup: 1. H2O 2. 15% NaOH 3. H2O Intermediate->Quench Exothermic Quench Product Product: (2-Fluorocyclopropane- 1,1-diyl)dimethanol Quench->Product Filtration & Concentration

Figure 1: Reduction workflow converting the dicarboxylate precursor to the target diol.

Detailed Experimental Protocol

Objective: Synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol from Diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

Reagents:

  • Diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (

    
    ) (2.5 eq)[1]
    
  • Tetrahydrofuran (THF), anhydrous[1]

  • Sodium Sulfate (

    
    ), anhydrous[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Preparation: Charge the flask with anhydrous THF (50 mL) and cool to 0°C using an ice bath. Carefully add

    
     pellets (2.5 eq) portion-wise. Caution: 
    
    
    
    is pyrophoric.[1]
  • Addition: Dissolve Diethyl 2-fluorocyclopropane-1,1-dicarboxylate (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the

    
     suspension via a syringe over 20 minutes, maintaining the temperature below 5°C.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the ester by TLC (stain with

    
     or PMA).[1]
    
  • Fieser Workup (Critical Step): Cool the reaction mixture back to 0°C. Quench carefully with the following sequence (per gram of

    
     used):
    
    • Add

      
       mL of water (slowly).
      
    • Add

      
       mL of 15% aqueous NaOH.
      
    • Add

      
       mL of water.[1][2]
      
  • Isolation: Stir the quenched mixture for 30 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite to remove aluminum salts.[1] Wash the cake with THF.

  • Purification: Dry the combined filtrate over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting oil is often sufficiently pure, but can be purified via flash column chromatography (EtOAc/Hexanes) if necessary.[1]
    

Applications in Drug Discovery[4][5][6][7][8][9][10]

Nucleoside Mimicry

This scaffold is a potent bioisostere for the furanose ring in nucleosides.[1][2] The 1,1-dimethanol substitution mimics the


 and 

hydroxyl groups of a sugar, while the cyclopropane ring imposes a rigid conformation that can enhance binding affinity to viral polymerases or kinases.[1]
  • Mechanism: The rigidity reduces the entropic cost of binding.[1] The fluorine atom can mimic the

    
    -OH group (electronic mimicry) or block metabolism at that position.[1]
    
Fragment-Based Design (FBDD)

In kinase inhibitors, the gem-dimethanol group serves as a solubilizing motif that can also engage the hinge region or solvent-front residues via hydrogen bonding. The fluorine atom modulates the pKa of the hydroxyl groups and can engage in orthogonal dipolar interactions.

Conformational Locking Logic

ConformationLogic cluster_factors Conformational Drivers Molecule (2-Fluorocyclopropane- 1,1-diyl)dimethanol HBond Intramolecular H-Bond (cis-CH2OH ... F) Molecule->HBond Dipole C-F Dipole Alignment Molecule->Dipole Steric Diastereotopic Differentiation Molecule->Steric Outcome Bioactive Conformation: Restricted Rotation & Specific Vector Presentation HBond->Outcome Locks cis-arm Dipole->Outcome Electronic Steering Steric->Outcome Defines Binding Pocket Fit

Figure 2: Logical flow of stereoelectronic factors determining the bioactive conformation.

References

  • Synthesis and Properties of Fluorocyclopropanes: Grygorenko, O. O., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Conformational Analysis of Fluorohydrins: Thiehoff, C., et al. (2015).[1][2] Intramolecular OH[1][2][3][4][5][6]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins. Chemistry - A European Journal.[1][2] [Link]

  • Fluorine in Drug Design (Bioisosterism): Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1]

  • Cyclopropane Nucleoside Analogues: Zhou, S., et al. (2019).[1][2] Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega.[1][2] [Link][1]

Sources

Foundational

The Unseen Influence: A Technical Guide to the Electronic Effects of Fluorine on Cyclopropane-1,1-diyldimethanol

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique electronic properties can profoundly alter the physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2] Its unique electronic properties can profoundly alter the physicochemical and pharmacological profiles of a molecule.[1][2] This guide provides an in-depth technical exploration of the electronic effects of a single fluorine atom on the cyclopropane-1,1-diyldimethanol core. We will dissect the intricate interplay between the inherent strain and electronic nature of the cyclopropane ring and the powerful inductive and stereoelectronic contributions of fluorine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in their molecular design endeavors.

Foundational Principles: The Unique Nature of the Building Blocks

To fully appreciate the electronic consequences of fluorinating cyclopropane-1,1-diyldimethanol, we must first understand the intrinsic properties of its constituent parts: the cyclopropane ring and the fluorine atom.

The Cyclopropane Ring: A Hub of Strain and Unique Bonding

The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°. This deviation from the ideal tetrahedral angle of 109.5° results in "bent" or "banana" bonds, where the electron density of the C-C bonds is concentrated outside the internuclear axis. This arrangement imparts a degree of π-character to the C-C bonds, making the cyclopropane ring electronically distinct from other cycloalkanes.

Fluorine: The Most Electronegative Element

Fluorine's position as the most electronegative element on the periodic table dictates its profound influence on molecular electronics. Its primary mode of interaction is through a strong electron-withdrawing inductive effect (-I effect), where it pulls electron density towards itself through sigma bonds. This polarization can have cascading effects throughout a molecule, influencing the acidity, basicity, and reactivity of nearby functional groups. While fluorine also possesses lone pairs that can theoretically participate in resonance (+R effect), its high electronegativity makes it a poor π-donor.

The Subject Molecule: Cyclopropane-1,1-diyldimethanol

Cyclopropane-1,1-diyldimethanol is a diol featuring a geminal substitution pattern on a cyclopropane ring. The two primary hydroxyl groups are key sites for hydrogen bonding and can be derivatized to modulate a molecule's properties. The rigid cyclopropane scaffold holds these hydroxyl groups in a defined spatial orientation.

The Impact of a Vicinal Fluorine: A Case Study of 2-Fluoro-cyclopropane-1,1-diyldimethanol

For the purpose of this guide, we will focus on the electronic effects of a single fluorine atom positioned at the C2 carbon of the cyclopropane ring, creating 2-fluoro-cyclopropane-1,1-diyldimethanol. This substitution introduces a range of electronic perturbations that are transmitted through both the covalent bond network (through-bond effects) and the space between non-bonded atoms (through-space effects).

Through-Bond Inductive Effects

The primary and most predictable effect of the fluorine atom is a strong inductive withdrawal of electron density from the cyclopropane ring. This effect propagates through the sigma bonds, influencing the properties of the C1-substituted diol.

  • Increased Acidity of the Hydroxyl Groups: The electron-withdrawing fluorine atom will decrease the electron density around the oxygen atoms of the hydroxyl groups. This makes the O-H bonds more polarized and facilitates the dissociation of a proton, thereby lowering the pKa of the diol and making it more acidic. This effect is expected to be significant, as the fluorine is in close proximity to the diol functionality.

Through-Space Interactions and Conformational Influence

The rigid nature of the cyclopropane ring brings the fluorine atom and the hydroxymethyl groups into close spatial proximity, leading to through-space interactions.

  • Intramolecular Hydrogen Bonding: Depending on the conformation of the hydroxymethyl groups, the fluorine atom can act as a hydrogen bond acceptor for the hydroxyl protons. This interaction can influence the conformational preference of the molecule and can also impact the acidity of the hydroxyl groups. Studies on other fluorohydrins have shown that such intramolecular hydrogen bonding can sometimes attenuate the expected increase in acidity from the inductive effect.[3][4]

  • Stereoelectronic Effects: The orientation of the C-F bond relative to the C-C bonds of the cyclopropane ring and the C-O bonds of the diol can lead to stereoelectronic effects, such as hyperconjugation. For instance, there can be stabilizing interactions between the lone pairs of the fluorine atom and the antibonding orbitals (σ*) of the C-C bonds of the ring.

Experimental and Computational Methodologies for Elucidation

A combination of experimental and computational techniques is essential to fully characterize the electronic effects of fluorine in this system.

Synthesis of 2-Fluoro-cyclopropane-1,1-diyldimethanol (Proposed Route)

While a direct synthesis of 2-fluoro-cyclopropane-1,1-diyldimethanol is not prominently described in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of fluorinated cyclopropanes.[5][6]

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Fluorinated Precursor cluster_1 Functional Group Interconversion cluster_2 Final Diol Synthesis A Commercially Available Allyl Alcohol Derivative B Fluorocyclopropanation A->B e.g., Simmons-Smith with (bromofluoromethyl)mercury C 2-Fluoro-1-(hydroxymethyl)cyclopropane B->C D Oxidation C->D e.g., PCC or Swern E 2-Fluorocyclopropanecarbaldehyde D->E F Addition of a Carbon Nucleophile E->F e.g., Grignard or organolithium G 2-Fluoro-1-(1-hydroxyethyl)cyclopropane F->G H Protection of Hydroxyl G->H I Hydroboration-Oxidation H->I of the vinyl group if present J 2-Fluoro-cyclopropane-1,1-diyldimethanol I->J Deprotection G A Geometry Optimization B Frequency Calculation A->B Confirm minimum energy C Natural Bond Orbital (NBO) Analysis A->C Analyze orbital interactions (hyperconjugation) D Electrostatic Potential (ESP) Mapping A->D Visualize charge distribution E pKa Prediction A->E Calculate free energy of deprotonation

Caption: Computational workflow for analyzing electronic effects.

Recommended Computational Protocol:

  • Software: Gaussian, Spartan, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP. [7][8][9][10][11]* Basis Set: A basis set that can accurately describe the electronic properties of fluorine, such as 6-311++G(d,p) or aug-cc-pVTZ, is recommended. [7][8][9][10][11]* Solvation Model: To accurately model the system in solution (e.g., for pKa calculations), a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model should be employed. [12][13][14]* Natural Bond Orbital (NBO) Analysis: This analysis can be used to quantify the strength of hyperconjugative interactions and to understand the delocalization of electron density within the molecule. [9][10][15][16] Quantitative Data Summary:

PropertyUnsubstituted Diol (Expected)2-Fluoro Diol (Predicted)Method of Determination
pKa ~16< 16¹⁹F NMR Titration / DFT Calculation
¹⁹F NMR Chemical Shift N/ADependent on environment¹⁹F NMR Spectroscopy
¹H NMR (CH-F) N/ADownfield shift¹H NMR Spectroscopy
¹³C NMR (C-F) N/ADownfield shift, large ¹JCF¹³C NMR Spectroscopy
NBO Hyperconjugative Interaction (nF -> σ*CC) N/AQuantifiable energyDFT/NBO Calculation

Implications for Drug Design and Materials Science

The electronic modifications imparted by fluorine on the cyclopropane-1,1-diyldimethanol scaffold have several important implications:

  • Modulation of Acidity and Hydrogen Bonding: The increased acidity of the hydroxyl groups can alter their hydrogen bonding capabilities, which is crucial for protein-ligand interactions in drug design.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Tuning Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Control: The steric and electronic effects of fluorine can be used to favor specific molecular conformations, which can be advantageous for binding to a biological target.

Conclusion

The introduction of a single fluorine atom onto the cyclopropane-1,1-diyldimethanol core initiates a cascade of electronic effects that are both profound and nuanced. Through a combination of strong inductive withdrawal and subtle through-space interactions, fluorine can be used to fine-tune the acidity, conformation, and reactivity of this versatile scaffold. A thorough understanding of these effects, elucidated through a synergistic application of advanced spectroscopic and computational techniques, is paramount for the rational design of novel pharmaceuticals and advanced materials.

References

  • Clark, J. H., & Emsley, J. (1985). Strong hydrogen bonding in aliphatic diol solutions of alkali-metal fluorides. Journal of the Chemical Society, Dalton Transactions, (10), 2129-2134. [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Freitas, M. P. (2025). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. ResearchGate. [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

  • Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742–1747. [Link]

  • Al-Ghul, A. M., et al. (2023). DFT Study of the Structural, Electronic, Bonding Nature, NBO Analysis, and Thermodynamic Properties of Halogenated (F, Cl, Br) and Heteroatom (O, N, S) doped Cyclopropane. ResearchGate. [Link]

  • Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. [Link]

  • Mondal, S., et al. (2025). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. ResearchGate. [Link]

  • Gabl, K. A., et al. (2015). Coordination diversity in hydrogen-bonded homoleptic fluoride–alcohol complexes modulates reactivity. Chemical Science, 6(10), 5536-5543. [Link]

  • Miyake, Y., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • DFT calculations on the simplified cyclopropanation reaction with... (n.d.). ResearchGate. [Link]

  • Novel Entry to Fluorinated Cyclopropanes. (2021). Thieme Chemistry. [Link]

  • pKa Prediction. (n.d.). Rowan. [Link]

  • Legros, F., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues. PubMed. [Link]

  • Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]

  • Galano, A., et al. (2021). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A, 125(1), 477-486. [Link]

  • Tlili, A., et al. (2016). An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. PMC. [Link]

  • Ray, C., et al. (2023). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Environmental Science & Technology, 57(31), 11397-11407. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]

  • Gerig, J. T. (2011). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Journal of Inorganic Biochemistry, 105(2), 294-297. [Link]

  • Wang, L., et al. (2025). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega. [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A, 125(39), 8712-8722. [Link]

  • Li, Y., & Ni, C. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC. [Link]

  • Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

  • Ni, C., et al. (2008). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 73(18), 7353-7356. [Link]

  • Thibaudeau, C., et al. (2017). Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates. PubMed. [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2026). Pharmaceutical Technology. [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. [Link]

  • Hollingworth, C., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • FLOURINE COUPLING CONSTANTS. (n.d.).
  • Ni, C., & Hu, J. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. PMC. [Link]

  • da Silva, J. B. P. (2021). Through-Bond and Through-Space Interactions inC[17][17]yclophanes. SciSpace. [Link]

  • da Silva, J. B. P. (2021). Through-Bond and Through-Space Interactions inC[17][17]yclophanes. SciELO. [Link]

Sources

Exploratory

gem-Dimethanol Substituted Fluorocyclopropanes: A Strategic Scaffold for Nucleoside Mimicry and Bioisosteric Design

Executive Summary The gem-dimethanol substituted fluorocyclopropane scaffold represents a high-value structural motif in modern medicinal chemistry, particularly within the realm of nucleoside analogues and antiviral dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The gem-dimethanol substituted fluorocyclopropane scaffold represents a high-value structural motif in modern medicinal chemistry, particularly within the realm of nucleoside analogues and antiviral drug discovery. This architecture synergizes the metabolic stability and electronic modulation of fluorine , the conformational rigidity of the cyclopropane ring, and the hydrogen-bonding capacity of the gem-dimethanol (2,2-bis(hydroxymethyl)) group.

This technical guide provides an in-depth analysis of this scaffold, detailing its physicochemical properties, synthetic accessibility, and application as a bioisostere for the furanose ring in nucleosides. We present a validated synthetic workflow for the core intermediate, 1-fluoro-2,2-bis(hydroxymethyl)cyclopropane , designed to serve as a robust starting point for researchers.

Structural & Physicochemical Analysis[1]

The Fluorine Effect

The introduction of a fluorine atom onto the cyclopropane ring (typically at the C1 position relative to the dimethanol group) induces significant electronic changes:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic soft spots often found in non-fluorinated carbocycles.

  • pKa Modulation: Fluorine’s strong electronegativity lowers the pKa of vicinal functional groups, potentially altering the hydrogen-bond donor capability of the hydroxymethyl groups.

  • Lipophilicity: Fluorine substitution typically increases logP, improving membrane permeability compared to the parent hydrocarbon, while the hydroxyl groups maintain aqueous solubility.

Conformational Locking

The cyclopropane ring acts as a rigid spacer, locking the relative orientation of the hydroxymethyl groups and the pendant base (in nucleoside analogues).

  • Pucker Control: Unlike the flexible furanose ring of natural nucleosides (which equilibrates between North and South conformations), the cyclopropane scaffold enforces a specific conformation. The presence of fluorine can further bias this conformation via the gauche effect, potentially pre-organizing the molecule for binding to viral polymerases.

gem-Dimethanol as a Sugar Bioisostere

The gem-dimethanol moiety (2,2-bis(hydroxymethyl)) mimics the 3'- and 5'-hydroxyl groups of the ribose sugar.

  • Vector Alignment: The spatial arrangement of these two hydroxyls on a rigid cyclopropane node can be tuned to overlap perfectly with the phosphate-binding and chain-extension sites of viral DNA/RNA polymerases.

Synthetic Methodologies

The construction of gem-dimethanol substituted fluorocyclopropanes relies on constructing the highly strained ring with the requisite substitution pattern. The most robust approach involves carbene-mediated cyclopropanation .

Retrosynthetic Strategy

The core scaffold, 1-fluoro-2,2-bis(hydroxymethyl)cyclopropane (3) , is best accessed via the reduction of a diester precursor (2) . This precursor is formed by the [2+1] cycloaddition of a fluoroalkene (1) with a carbene derived from a diazomalonate.

Retrosynthesis Figure 1: Retrosynthetic analysis of the core scaffold. Target 1-Fluoro-2,2-bis(hydroxymethyl) cyclopropane (3) Diester Diethyl 1-fluoro-2,2- dicarboxylate (2) Target->Diester LiAlH4 Reduction Fluoroalkene Fluoroalkene (e.g., Vinyl Fluoride) (1) Diester->Fluoroalkene [2+1] Cycloaddition (Rh or Cu cat.) Diazo Diethyl Diazomalonate Diester->Diazo

Key Synthetic Challenges
  • Carbene Stability: Fluorinated carbenes are unstable; therefore, the inverse strategy (non-fluorinated carbene + fluoroalkene) is preferred.

  • Diastereoselectivity: The addition of the carbene to the fluoroalkene can yield cis and trans isomers (relative to F and the ester groups). Separation is typically required at the diester stage.

  • Handling Fluoroalkenes: Gaseous starting materials (like vinyl fluoride) require specialized handling or the use of liquid surrogates (e.g., fluorostyrenes or vinyl fluorides generated in situ).

Experimental Protocols

Protocol: Synthesis of 1-Fluoro-2,2-bis(hydroxymethyl)cyclopropane

This protocol describes the synthesis starting from a generic fluoroalkene precursor. For laboratory safety, assume all reactions involving diazo compounds and pressurized gases are conducted behind a blast shield.

Step 1: Cyclopropanation (Formation of the Diester)

Reaction: Fluoroalkene + Diethyl Diazomalonate


 Diethyl 1-fluorocyclopropane-2,2-dicarboxylate
  • Reagents:

    • Fluoroalkene (1.0 equiv) [Note: If gaseous vinyl fluoride is used, condense into the reaction vessel at -78°C].

    • Diethyl diazomalonate (1.2 equiv).

    • Catalyst: Rhodium(II) acetate dimer (

      
      ) (0.5 mol%).
      
    • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried pressure tube, dissolve

      
       in anhydrous DCM.
      
    • Introduce the fluoroalkene (condensed or liquid).

    • Add diethyl diazomalonate dropwise via syringe pump over 4 hours at 0°C to minimize dimerization.

    • Seal the tube and allow the mixture to warm to room temperature (or heat to 40°C if using a substituted fluoroalkene) for 12 hours.

    • Workup: Vent the vessel carefully. Concentrate the solvent in vacuo.

    • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The product, Diethyl 1-fluorocyclopropane-2,2-dicarboxylate , is obtained as a colorless oil.

    • Validation:

      
      F NMR should show a characteristic multiplet (approx. -180 to -220 ppm depending on substitution) coupled to the cyclopropane protons.
      
Step 2: Global Reduction (Formation of the Diol)

Reaction: Diethyl 1-fluorocyclopropane-2,2-dicarboxylate


 1-Fluoro-2,2-bis(hydroxymethyl)cyclopropane
  • Reagents:

    • Diester intermediate (1.0 equiv).

    • Lithium Aluminum Hydride (LiAlH

      
      ) (2.5 equiv).
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the diester (dissolved in THF) dropwise to the suspension. Caution: Exothermic gas evolution (

      
      ).
      
    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH
      
      
      in grams.
    • Stir until a white granular precipitate forms. Filter through Celite.

    • Isolation: Concentrate the filtrate to yield the crude diol.

    • Purification: If necessary, purify via column chromatography (DCM/MeOH 9:1).

  • Self-Validating Checkpoint:

    • IR Spectroscopy: Disappearance of the carbonyl stretch (~1730 cm

      
      ) and appearance of a broad O-H stretch (~3300 cm
      
      
      
      ).
    • 
      H NMR:  Appearance of diastereotopic methylene protons (-CH
      
      
      
      OH) as multiplets around 3.5–4.0 ppm.

Case Study: Antiviral Nucleoside Analogues

The primary application of this scaffold is exemplified by the work of Zemlicka et al. , who utilized related fluorinated methylenecyclopropanes as broad-spectrum antiviral agents.

Mechanism of Action

The gem-dimethanol fluorocyclopropane nucleosides act as chain terminators or false substrates for viral polymerases.

  • Phosphorylation: The primary hydroxyl groups are phosphorylated by cellular kinases to the triphosphate form.

  • Incorporation: The viral polymerase incorporates the analogue into the growing viral DNA/RNA chain.

  • Termination/Inhibition: Due to the rigid cyclopropane ring and the electronic influence of fluorine, the incorporated nucleotide disrupts the polymerase active site or prevents further chain elongation.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Figure 2: SAR Logic of the Fluorocyclopropane Scaffold. Core gem-Dimethanol Fluorocyclopropane F_Atom Fluorine Atom (Metabolic Block + Electronic Bias) Core->F_Atom Cyclo Cyclopropane Ring (Conformational Lock) Core->Cyclo Diol gem-Dimethanol (Kinase Recognition) Core->Diol Stability Enhanced Half-life (Resistance to Deamination) F_Atom->Stability Potency Increased Antiviral Potency (HCMV, EBV) Cyclo->Potency Diol->Potency

Quantitative Data Summary

The following table summarizes the key physicochemical shifts observed when transitioning from a standard cyclopropane or ribose scaffold to the fluorinated analogue.

PropertyStandard RiboseNon-Fluoro CyclopropaneFluoro-Cyclopropane Impact
Ring Pucker Flexible (N/S)RigidRigid + Polarized Pre-organization for binding.
Metabolic Stability Low (Glycosidic cleavage)ModerateHigh C-F bond prevents oxidation.
LogP (Lipophilicity) -1.5 to -2.0~ -0.5~ 0.0 to +0.5 Improved membrane permeability.
H-Bond Donor 3 (3', 5', 2')2 (gem-CH2OH)2 (gem-CH2OH) Mimics deoxyribose pattern.

References

  • Zemlicka, J., et al. (2004). "Synthesis and Antiviral Activity of (Z)- and (E)-2,2-[Bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines." Journal of Medicinal Chemistry. Link

  • Zhou, S., et al. (2006). "Synthesis and Antiviral Activity of Methylene-3-fluorocyclopropane Analogues." Antiviral Research. Link

  • Dolbier, W. R., & Battiste, M. A. (2003). "Structure and Reactivity of Fluorinated Cyclopropanes." Chemical Reviews. Link

  • PubChem Compound Summary. "1-Fluoro-2,2-bis(hydroxymethyl)cyclopropane derivatives." Link

  • Thieme Chemistry. "Science of Synthesis: Fluorocyclopropanes." Link

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol

Introduction The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] The cyclopropane ring, a conformationally constrained three-membered carbocycle, is another privileged motif in medicinal chemistry, valued for its ability to impart rigidity and serve as a non-classical bioisostere for various functional groups.[1] The combination of these two features in fluorinated cyclopropanes has resulted in a class of compounds with significant potential in the development of novel therapeutics.[2] (2-Fluorocyclopropane-1,1-diyl)dimethanol is a key chiral building block that embodies these desirable characteristics, presenting a synthetically challenging yet highly valuable target for asymmetric synthesis. This application note provides a detailed guide to the enantioselective synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol, focusing on a robust and well-precedented strategy involving asymmetric rhodium-catalyzed cyclopropanation followed by functional group manipulation.

Strategic Approach: A Two-Stage Synthesis

The enantioselective synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol can be efficiently achieved through a two-stage process:

  • Asymmetric Rhodium-Catalyzed Cyclopropanation: The cornerstone of this strategy is the highly enantioselective construction of the chiral fluorinated cyclopropane ring. This is accomplished through the reaction of a suitable fluoroalkene with a diazo compound, catalyzed by a chiral dirhodium complex. This method is well-documented for its high efficiency and stereocontrol in the synthesis of functionalized cyclopropanes.[3][4]

  • Reduction of the Diethyl Ester: The resulting chiral diethyl 2-fluorocyclopropane-1,1-dicarboxylate is then reduced to the target diol using a mild and selective reducing agent. This transformation is a standard and high-yielding procedure in organic synthesis.[5][6]

Synthetic_Workflow fluoroalkene Diethyl 2-fluoroacrylate cyclopropanation Asymmetric Cyclopropanation fluoroalkene->cyclopropanation diazo Ethyl diazoacetate diazo->cyclopropanation catalyst Chiral Rhodium(II) Catalyst catalyst->cyclopropanation diester Diethyl 2-fluorocyclopropane- 1,1-dicarboxylate cyclopropanation->diester reduction Reduction diester->reduction diol (2-Fluorocyclopropane-1,1-diyl)dimethanol reduction->diol

Figure 1: Proposed synthetic workflow for (2-Fluorocyclopropane-1,1-diyl)dimethanol.

Part 1: Enantioselective Synthesis of Diethyl 2-Fluorocyclopropane-1,1-dicarboxylate

The critical step in this synthesis is the enantioselective formation of the cyclopropane ring. Rhodium-catalyzed reactions of α-fluoroacrylates with diazo compounds have been shown to proceed with excellent diastereo- and enantioselectivity.[3] The choice of the chiral rhodium catalyst is paramount for achieving high levels of stereocontrol. Dirhodium(II) carboxylates bearing chiral ligands, such as those derived from pyroglutamate or other chiral amino acids, have proven to be highly effective in this transformation.[4]

Mechanism of Asymmetric Induction

The enantioselectivity of the rhodium-catalyzed cyclopropanation is dictated by the chiral environment created by the ligands on the dirhodium catalyst. The reaction proceeds through the formation of a chiral rhodium-carbene intermediate from the diazo compound. The fluoroalkene then approaches this intermediate in a sterically controlled manner, with the chiral ligands directing the attack to one of the two enantiotopic faces of the alkene. This results in the formation of one enantiomer of the cyclopropane product in excess.

Mechanism_Diagram cluster_catalyst Chiral Rhodium Catalyst catalyst Rh₂(L*)₄ carbene Rh₂(L*)₄=CHCO₂Et (Chiral Rhodium Carbene) catalyst->carbene diazo N₂CHCO₂Et diazo->carbene - N₂ transition_state Diastereomeric Transition States carbene->transition_state alkene F-C(CO₂Et)=CH₂ alkene->transition_state product Enantioenriched 2-Fluorocyclopropane Diester transition_state->product

Figure 2: Simplified mechanism of asymmetric rhodium-catalyzed cyclopropanation.

Experimental Protocol: Asymmetric Cyclopropanation

Materials:

  • Diethyl 2-fluoroacrylate

  • Ethyl diazoacetate

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-PTAD)₄)[7]

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral dirhodium(II) catalyst (1-2 mol%) in anhydrous DCM under an argon atmosphere, add diethyl 2-fluoroacrylate (1.0 equivalent).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched diethyl 2-fluorocyclopropane-1,1-dicarboxylate.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

ParameterExpected ValueSource
Yield 70-90%[3][4]
Diastereomeric Ratio (d.r.) >95:5[7]
Enantiomeric Excess (ee) 90-99%[4][7]

Table 1: Expected outcomes for the asymmetric cyclopropanation step based on analogous reactions.

Part 2: Reduction to (2-Fluorocyclopropane-1,1-diyl)dimethanol

The final step of the synthesis involves the reduction of the diethyl ester groups of the cyclopropane intermediate to the corresponding primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6] However, milder reducing agents such as lithium borohydride (LiBH₄) can also be effective and may offer better chemoselectivity if other reducible functional groups are present.

Experimental Protocol: Reduction of the Diester

Materials:

  • Enantiomerically enriched diethyl 2-fluorocyclopropane-1,1-dicarboxylate

  • Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of LiAlH₄ (2.5-3.0 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of diethyl 2-fluorocyclopropane-1,1-dicarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Na₂SO₄ until a granular precipitate forms.

  • Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield the crude (2-Fluorocyclopropane-1,1-diyl)dimethanol.

  • If necessary, purify the product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM).

ParameterExpected ValueSource
Yield 85-95%[5][6]
Purity >95% (after chromatography)

Table 2: Expected outcomes for the reduction step.

Conclusion

This application note outlines a reliable and highly stereoselective synthetic route to the valuable chiral building block, (2-Fluorocyclopropane-1,1-diyl)dimethanol. The strategy leverages a well-established asymmetric rhodium-catalyzed cyclopropanation to install the key stereocenter with high enantiopurity, followed by a straightforward reduction to afford the target diol. This methodology provides researchers and drug development professionals with a practical guide to access this important fluorinated cyclopropane derivative for its potential applications in medicinal chemistry and materials science.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Hernández, E., & Fasan, R. (2018). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 57(34), 10949-10953. [Link]

  • Couturier, M. A., et al. (2012). Asymmetric Synthesis of Cyclopropanes with a Monofluorinated Quaternary Stereocenter. Organic Letters, 14(20), 5322–5325. [Link]

  • Wang, Z., & Chen, G. (2007). Synthesis of 1, 1-cyclopropanedimethanol. Chemical Reagents, 29(1), 57-58. [Link]

  • Panteleev, J., & Charette, A. B. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3145–3158. [Link]

  • Taguchi, T., & Okada, M. (2000). Fluorinated Cyclopropanes. In Organofluorine Compounds (pp. 161-182). Springer, Berlin, Heidelberg. [Link]

  • Díaz-Guevara, B., et al. (2019). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 21(24), 9969–9973. [Link]

  • Biset, A., et al. (2019). Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates: An Experimental and Theoretical Study. The Journal of Organic Chemistry, 84(16), 10148–10157. [Link]

  • Bos, M., et al. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319-13323. [Link]

  • Zhang, X., et al. (2023). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Chemistry, 15(5), 651-659. [Link]

  • Varga, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of Organic Chemistry, 85(15), 9874–9881. [Link]

  • Itoh, T., et al. (2021). Facile Synthesis of Chiral gem-Difluorocyclopropanes via Rhodium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 86(2), 1785–1794. [Link]

  • Gandon, V., & Charette, A. B. (2007). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry, 85(3), 200-207. [Link]

  • Jubault, P., & Quirion, J. C. (2010). Synthesis and Applications of Fluorocyclopropanes. European Journal of Organic Chemistry, 2010(16), 2995-3013. [Link]

  • Charette, A. B., & Côté, A. (1997). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Journal of the American Chemical Society, 119(43), 10543-10544. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(19), 5783. [Link]

  • CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
  • Charette, A. B., & Beauchemin, A. (2001). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Organic Letters, 3(23), 3671–3674. [Link]

  • Vasin, V. A., & Razin, V. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. [Link]

  • Itoh, T., Mitsukura, K., & Furutani, M. (1998). EFFICIENT SYNTHESIS OF ENANTIOPURE 1,2-BIS(HYDROXYMETHYL)-3,3-DIFLUOROCYCLOPROPANE DERIVATIVES THROUGH LIPASE-CATALYZED REACTION. Chemistry Letters, 27(9), 903-904. [Link]

  • WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Kirihara, M., et al. (2003). Efficient synthesis of (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid via lipase-catalyzed desymmetrization of prochiral precursors. Tetrahedron: Asymmetry, 14(11), 1797-1803. [Link]

Sources

Application

Application Note: Reaction Conditions for Esterification of (2-Fluorocyclopropane-1,1-diyl)dimethanol

Strategic Overview (2-Fluorocyclopropane-1,1-diyl)dimethanol is a critical carbocyclic scaffold used in the synthesis of next-generation nucleoside reverse transcriptase inhibitors (NRTIs), most notably BMS-986001 (Censa...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(2-Fluorocyclopropane-1,1-diyl)dimethanol is a critical carbocyclic scaffold used in the synthesis of next-generation nucleoside reverse transcriptase inhibitors (NRTIs), most notably BMS-986001 (Censavudine) . The molecule features a strained cyclopropane ring substituted with a fluorine atom and a gem-dimethanol group.

The Engineering Challenge

Esterification of this substrate presents two distinct challenges that distinguish it from standard aliphatic diols:

  • The "Trans-Fluorine" Electronic Effect: The fluorine atom at C2 exerts a powerful stereoelectronic influence on the C1-hydroxymethyl groups. The alcohol group trans to the fluorine is electronically distinct from the cis group due to

    
     hyperconjugation. This effect governs the reactivity rates in both chemical and enzymatic environments.
    
  • Ring Lability: While fluorocyclopropanes are more stable than their non-fluorinated counterparts against certain radical pathways, they remain susceptible to acid-catalyzed ring opening and HF elimination (defluorination) under thermodynamic stress.

This guide provides two validated protocols:

  • Protocol A: Quantitative chemical di-esterification for bulk protection.

  • Protocol B: Enzymatic desymmetrization/resolution to access high-value chiral mono-esters.

Chemical Di-esterification Protocol (Bulk Protection)

Objective: Complete conversion of the diol to the di-acetate or di-benzoate for purification or non-chiral intermediate storage.

Mechanism & Causality

Standard acid-catalyzed Fischer esterification is not recommended due to the risk of cationic ring-opening of the cyclopropane. We utilize a nucleophilic catalysis method (DMAP/Pyridine) which operates under basic/neutral conditions, preserving the fluorocyclopropane integrity.

Materials
  • Substrate: (2-Fluorocyclopropane-1,1-diyl)dimethanol (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (2.5 equiv) OR Benzoyl Chloride (BzCl)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the diol substrate and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine dropwise.

    • Why: Cooling prevents localized exotherms that could trigger HF elimination.

  • Catalyst & Reagent: Add DMAP followed by the dropwise addition of Acetic Anhydride (or BzCl).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

    • Critical Control Point: Do not heat above 40°C. Monitor by TLC (Visualize with PMA stain; UV active if Benzoyl).

  • Quench: Cool back to 0°C. Quench with saturated aqueous

    
    .
    
    • Why: Neutralizes excess acid/anhydride without exposing the ring to low pH.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

ParameterSpecificationReason
Temperature < 30°CPrevent thermal elimination of HF.
pH Control Basic (Pyridine)Acidic conditions promote cyclopropane ring opening.
Stoichiometry 2.5 equiv Ac₂OSlight excess ensures complete coverage of both -OH groups.

Enzymatic Resolution Protocol (Chiral Synthesis)

Objective: Selective mono-esterification to resolve the racemate or desymmetrize the prochiral center, yielding high enantiomeric excess (


).
Mechanism & Causality

Lipases differentiate between the two enantiomers of the fluorocyclopropane based on the spatial orientation of the fluorine atom relative to the catalytic triad. The "Trans-Fluorine" effect also makes the trans-hydroxymethyl group inherently more nucleophilic, aiding the enzyme's selectivity.

Preferred Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) or Amano Lipase PS-C (Burkholderia cepacia).

Materials
  • Substrate: Racemic (2-Fluorocyclopropane-1,1-diyl)dimethanol

  • Acyl Donor: Vinyl Acetate (5.0 equiv)

  • Solvent: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Must be anhydrous.[1]

  • Catalyst: Novozym 435 (20-50 wt% relative to substrate)

Step-by-Step Methodology
  • Preparation: Dry the solvent (MTBE) over molecular sieves (3Å) for 24 hours. Water content must be < 0.05%.

    • Why: Excess water causes hydrolysis of the product (reverse reaction), lowering yield.

  • Incubation: In a reaction vial, dissolve the diol in MTBE. Add Vinyl Acetate.[2]

  • Initiation: Add the immobilized enzyme beads.

  • Reaction: Incubate at 25-30°C with orbital shaking (200 rpm).

    • Note: Do not use magnetic stirring bars if possible, as they grind the immobilized enzyme beads, reducing recyclability.

  • Monitoring: Monitor by Chiral HPLC or GC.

    • Endpoint: Stop when conversion reaches ~50% (for kinetic resolution).

  • Termination: Filter off the enzyme beads (save for reuse).

  • Separation: Evaporate volatiles. Separate the Mono-ester (Product A) from the Unreacted Diol (Product B) via silica gel chromatography.[3]

Visualizing the Pathways

ReactionPathways Substrate (2-Fluorocyclopropane- 1,1-diyl)dimethanol ChemCond Chemical Cond. Ac2O, Pyridine, DMAP 0°C -> RT Substrate->ChemCond EnzCond Enzymatic Cond. Novozym 435 Vinyl Acetate, MTBE Substrate->EnzCond DiEster Racemic Di-Ester (Global Protection) ChemCond->DiEster Quant. Yield MonoEster Chiral Mono-Ester (High ee%) EnzCond->MonoEster Kinetic Resolution (Fast Reacting) Unreacted Enantio-enriched Diol EnzCond->Unreacted Slow Reacting

Figure 1: Comparison of Chemical (non-selective) and Enzymatic (selective) esterification pathways.

Troubleshooting & Quality Control

Stability Check (19F NMR)

The integrity of the fluorocyclopropane ring is best monitored via Fluorine NMR.

  • Signal: The fluorine on the cyclopropane ring typically appears around -200 to -220 ppm (multiplet).

  • Warning Sign: Appearance of signals around -100 to -120 ppm suggests ring opening or formation of fluoro-olefins.

Process Workflow Diagram

ProcessWorkflow Start Start: Crude Diol Dry Drying Step Azeotropic dist. with Toluene Start->Dry Screen Solvent Screen (MTBE vs DIPE) Dry->Screen React Enzymatic Reaction Novozym 435, 30°C Screen->React Filter Filtration Remove Enzyme React->Filter Analyze QC Analysis 1H NMR & Chiral HPLC Filter->Analyze

Figure 2: Optimized workflow for the enzymatic resolution process.

References

  • BMS-986001 Synthesis: Organic Process Research & Development, "Development of a Scalable Synthesis of BMS-986001". (Describes the context of the fluorocyclopropane intermediate).

  • Enzymatic Resolution: Journal of Organic Chemistry, "Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters". (Foundational protocols for lipase resolution of similar alcohols).

  • Fluorocyclopropane Stability: Beilstein Journal of Organic Chemistry, "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes". (Discusses the electronic effects and stability of the ring).

  • General Lipase Protocols: Journal of Molecular Catalysis B: Enzymatic, "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols". (Specifics on Amano PS and Novozym 435 for cyclic alcohols).

Sources

Method

Application Note: Total Synthesis Strategies Utilizing Fluorocyclopropane Diol Intermediates

This Application Note details the strategic utilization of fluorocyclopropane diol intermediates (specifically gem-difluorocyclopropyl carbinols and their derivatives) in total synthesis. These strained, fluorinated scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic utilization of fluorocyclopropane diol intermediates (specifically gem-difluorocyclopropyl carbinols and their derivatives) in total synthesis. These strained, fluorinated scaffolds serve as "latent" allylic cations, enabling the rapid construction of complex fluorinated backbones—including


-fluoroenones, fluorodienes, and 1,3-diols—often inaccessible via direct fluorination.

Executive Summary

The incorporation of fluorine into aliphatic scaffolds profoundly alters pKa, lipophilicity (LogP), and metabolic stability. However, direct fluorination of complex intermediates is often non-selective. Fluorocyclopropane diol intermediates (and their carbinol precursors) offer a superior strategy: they act as strained, pre-functionalized building blocks .

By leveraging the "push-pull" electronic character of the gem-difluorocyclopropane ring, researchers can trigger controlled ring-opening reactions. These transformations regioselectively install fluorine atoms into acyclic chains or ring-expanded ketones, serving as a pivotal tactic in the total synthesis of fluorinated nucleosides, polyketides, and kinase inhibitors (e.g., Cabozantinib analogs).

Key Strategic Advantages
  • Latent Reactivity: The cyclopropane ring shields the sensitive allylic fluoride motif until activation.

  • Stereochemical Relay: Chiral information from the cyclopropane carbons is faithfully transferred to the acyclic product during ring opening.

  • Divergent Synthesis: A single intermediate can yield

    
    -fluoroenones, 1,3-diols, or fluorodienes depending on the catalyst (Acid vs. Pd(0)).
    

Strategic Logic & Mechanism

The utility of these intermediates rests on the solvolytic ring-opening of gem-difluorocyclopropyl carbinols. The two fluorine atoms exert a strong inductive effect (


), destabilizing the adjacent carbocation, while simultaneously offering resonance stabilization (

) to the transition state once the ring begins to open.
The "Fluoride-Elimination" vs. "Cation-Trapping" Pathway

The fate of the intermediate depends on the reaction conditions:

  • Thermal/Acidic Rearrangement: Leads to C–F bond cleavage (fluoride elimination), yielding

    
    -fluoroenones .
    
  • Nucleophilic Trapping (Solvolysis): Retains the C–F bonds, yielding fluorinated homoallylic alcohols/diols .

G Start Allylic Alcohol (Precursor) Inter gem-Difluorocyclopropyl Carbinol (Intermediate) Start->Inter Difluorocarbene (:CF2) Path1 Path A: Acid/Thermal (Cation Generation) Inter->Path1 H+ / Heat Path2 Path B: Pd(0) Catalysis (Ring Opening) Inter->Path2 Pd(0) / Ligand Prod1 α-Fluoroenone (Ring Expansion) Path1->Prod1 -HF (Elimination) Prod2 Fluorodiene / 1,3-Diol (Chain Extension) Path2->Prod2 Nucleophile (Trapping)

Figure 1: Divergent reaction pathways for gem-difluorocyclopropyl carbinol intermediates.

Experimental Protocols

Protocol A: Synthesis of gem-Difluorocyclopropyl Carbinols

This protocol utilizes Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as a safe, controllable source of difluorocarbene. Unlike ozone-depleting Freons, TFDA releases


 at moderate temperatures.

Reagents:

  • Allylic Alcohol substrate (1.0 equiv)

  • TFDA (2.0 - 3.0 equiv)

  • Sodium Fluoride (NaF) (0.1 equiv, initiator)

  • Solvent: Diglyme or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Charging: Add the allylic alcohol (1.0 equiv) and NaF (10 mol%) to the flask. Dissolve in anhydrous diglyme (0.5 M concentration).

  • Addition: Heat the solution to 110°C . Slowly add TFDA (2.0 equiv) dropwise via a syringe pump over 2 hours.

    • Note: Slow addition is critical to prevent rapid oligomerization of the difluorocarbene.

  • Monitoring: Monitor reaction progress via

    
     NMR. The product typically appears as an AB quartet around 
    
    
    
    to
    
    
    ppm.
  • Workup: Cool to room temperature. Dilute with

    
     and wash extensively with water (to remove diglyme). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel). gem-Difluorocyclopropanes are often non-polar; use Hexanes/EtOAc gradients.

Protocol B: Acid-Catalyzed Ring Opening to -Fluoroenones

This transformation is the "gold standard" for generating cyclic


-fluoroenones, a motif found in many fluorinated steroids and terpenes.

Reagents:

  • gem-Difluorocyclopropyl carbinol (1.0 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.5 equiv) or Methanesulfonic acid (MsOH)

  • Solvent: Benzene or Toluene (0.1 M)

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyclopropyl carbinol in toluene.

  • Reflux: Add pTsOH and heat to reflux (110°C) for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Protonation of the hydroxyl group leads to water loss. The resulting cation triggers ring expansion, followed by fluoride elimination.

  • Quench: Cool to RT and quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product is an

    
    -fluoroenone (detectable by a characteristic 
    
    
    
    signal around
    
    
    to
    
    
    ppm, often a doublet due to H-F coupling).

Quantitative Data Summary

Table 1: Comparative Efficiency of Difluorocarbene Sources for Cyclopropanation

ReagentConditionsYield (%)Atom EconomySafety Profile
TFDA 110°C, NaF cat.75–92%HighBest (Non-ODS)
Ruppert-Prakash (

)
NaI, THF, 65°C60–80%ModerateGood
Chlorodifluoroacetate 180°C (Pyrolysis)40–60%LowPoor (High Temp)
Freon-22 (

)
NaOH, Phase Transfer50–70%HighProhibited (ODS)

ODS: Ozone Depleting Substance

Case Study: Synthesis of Fluorinated Nucleoside Analogs

A pertinent application of this strategy is in the synthesis of Cyclopropavir analogs.[6] The "Methylenecyclopropane diol" intermediate is crucial.

Workflow:

  • Cyclopropanation: A protected allylic diol is treated with TFDA to form the gem-difluorocyclopropane core.

  • Desymmetrization: Enzymatic resolution (using Lipase PS) distinguishes between the two hydroxymethyl arms of the cyclopropane, establishing the chiral center.

  • Functionalization: The remaining alcohol is converted to the nucleoside base via Mitsunobu coupling.

Nucleoside Step1 Allylic Diol Step2 gem-Difluorocyclopropane Diol Intermediate Step1->Step2 TFDA, NaF Cyclopropanation Step3 Chiral Mono-Acetate (Enzymatic Resolution) Step2->Step3 Lipase PS Desymmetrization Step4 Fluorinated Nucleoside (Antiviral Agent) Step3->Step4 Base Coupling & Deprotection

Figure 2: Chemo-enzymatic route to fluorinated nucleosides utilizing a diol intermediate.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angew. Chem. Int. Ed. 2024.[7][8][9] Link

  • Stereoselective Ring-Opening of gem-Difluorocyclopropanes: An Entry to Stereo-defined (E,E)- and (E,Z)-Conjugated Fluorodienes. Chem. Eur. J. 2018.[9] Link

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem. 2021.[2][10] Link

  • Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Pharmaceutical Fronts 2026. Link

  • Synthesis and Applications of Fluorocyclopropanes. Chem. Rec. 2023.[10][11] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting instability of (2-Fluorocyclopropane-1,1-diyl)dimethanol under acidic conditions

Topic: Troubleshooting instability of (2-Fluorocyclopropane-1,1-diyl)dimethanol under acidic conditions Ticket ID: FCP-SUP-2024-001 Status: Open Priority: High (Synthesis Failure/Decomposition)[1] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting instability of (2-Fluorocyclopropane-1,1-diyl)dimethanol under acidic conditions Ticket ID: FCP-SUP-2024-001 Status: Open Priority: High (Synthesis Failure/Decomposition)[1]

Executive Summary: The "Silent Killer" in Your Flask

User Issue: You are observing low yields, decomposition, or complex mixtures when handling (2-Fluorocyclopropane-1,1-diyl)dimethanol (Structure 1 ). This often occurs during silica gel chromatography, acidic workups, or protecting group installation.

Root Cause: The instability is not random; it is a textbook case of Acid-Catalyzed Cyclopropylcarbinyl Rearrangement . While the fluorine atom introduces unique electronic effects, the primary driver of decomposition is the protonation of the hydroxymethyl group. This generates a cyclopropylcarbinyl cation, which instantly relieves ring strain (~27.5 kcal/mol) by rearranging into a cyclobutane or a ring-opened homoallylic alkene.

Immediate Action:

  • Stop using standard silica gel (pH ~4–5).

  • Stop using strong acid catalysts (pTsOH, HCl) for protection.

  • Switch to buffered workups and basic/neutral purification phases.

Diagnostic: Why is it failing? (The Mechanism)

To fix the problem, you must understand the enemy. The combination of a strained ring and an exocyclic alcohol makes this molecule a "loaded spring."

The Decomposition Pathway

Under acidic conditions (even weak acids like unbuffered silica), the following cascade occurs:

  • Protonation: The alcohol oxygen accepts a proton (

    
    ).[2]
    
  • Ionization: Water leaves, forming a Cyclopropylcarbinyl Cation .

  • Rearrangement: The cation is non-classical and highly unstable. It rearranges to relieve strain, typically expanding to a cyclobutane derivative or opening to an acyclic fluoro-alkene.

Visualizing the Failure Mode

DecompositionMechanism Reactant (2-Fluorocyclopropane- 1,1-diyl)dimethanol Protonated Protonated Intermediate (R-OH2+) Reactant->Protonated + H+ (Acid) Cation Cyclopropylcarbinyl Cation Protonated->Cation - H2O ProductA Ring Expansion (Fluorocyclobutane) Cation->ProductA Rearrangement (Path A) ProductB Ring Opening (Homoallylic Alkene) Cation->ProductB Solvolysis (Path B)

Figure 1: Acid-catalyzed decomposition pathway of cyclopropyl methanols. The formation of the cation is the rate-determining step for destruction.

Corrective Protocols: Synthesis & Workup

Do not rely on standard organic chemistry "best practices" here; they are often too acidic. Use these modified protocols.

Protocol A: The "Buffered" Workup

Use this for quenching reactions.

StepStandard Method (AVOID)Recommended Method (USE) Reason
Quench 1M HCl or Sat. NH₄ClSat. NaHCO₃ or Phosphate Buffer (pH 7.4) NH₄Cl is weakly acidic (pH ~5). Bicarbonate keeps the system basic.
Extraction Ethyl AcetateEther or DCM (Basified) Trace acids in EtOAc can degrade the product upon concentration.
Drying MgSO₄ (Lewis Acidic)Na₂SO₄ or K₂CO₃ MgSO₄ can act as a weak Lewis acid; K₂CO₃ ensures basicity.
Protocol B: Purification Strategy

The most common point of failure is the column.

Option 1: Neutral Alumina (Best)

  • Stationary Phase: Aluminum Oxide (Neutral or Basic), Brockmann Activity III.

  • Why: Alumina does not have the acidic silanol groups found in silica gel.

  • Procedure: Pack column with neutral alumina.[3] Elute with Hexane/EtOAc.[3][4]

Option 2: Basified Silica (Acceptable)

  • Stationary Phase: Standard Silica Gel 60.

  • Pre-treatment: Slurry the silica in your starting eluent + 1% Triethylamine (Et₃N) .

  • Why: The amine neutralizes the acidic sites on the silica surface.

  • Warning: You must keep 0.5% Et₃N in the eluent during the run to prevent "streaking" and decomposition on the column.

Strategic Planning: Protecting Group Selection

If you need to protect the alcohol groups, your choice of reagent determines survival.

Decision Matrix: Protecting Groups
Protecting GroupReagents (Standard)Risk LevelVerdict Alternative Protocol
THP (Tetrahydropyranyl) DHP, pTsOH (Acid)CRITICAL DO NOT USE Use PPTS (weaker acid) but still risky. Avoid if possible.
MOM (Methoxymethyl) MOM-Cl, DIPEA LOW SAFE The reaction is basic. Ensure HCl byproduct is scavenged immediately.
TBS (Silyl Ether) TBS-Cl, Imidazole LOW SAFE Standard imidazole conditions are basic and safe.
Bn (Benzyl) BnBr, NaH LOW SAFE Strong base (NaH) is generally tolerated by cyclopropanes (unlike acids).
Ac (Acetyl) Ac₂O, PyridineLOW SAFE Pyridine buffers the system.
Troubleshooting Workflow

TroubleshootingFlow Start Start: Product Decomposition? CheckPH Check Workup pH Start->CheckPH IsAcidic Is pH < 7? CheckPH->IsAcidic ModifyWorkup Action: Switch to NaHCO3 and Basic Alumina IsAcidic->ModifyWorkup Yes CheckSilica Did you use Silica Gel? IsAcidic->CheckSilica No ModifyWorkup->CheckSilica SilicaFix Action: Add 1% Et3N to eluent or switch to Alumina CheckSilica->SilicaFix Yes CheckReagent Check Reagents: Did you use pTsOH or HCl? CheckSilica->CheckReagent No SilicaFix->CheckReagent ReagentFix Action: Switch to Imidazole/TBS or NaH/BnBr CheckReagent->ReagentFix Yes Success Stable Product Isolated CheckReagent->Success No ReagentFix->Success

Figure 2: Decision tree for isolating acid-sensitive fluorocyclopropanes.

FAQ: Expert Insights

Q: Can I use HCl to remove a Boc group elsewhere in the molecule? A: No. If you expose this molecule to HCl (even in dioxane), the cyclopropane ring will likely open.

  • Alternative: If you must remove a Boc group, try using TMSOTf / 2,6-lutidine followed by a basic quench, or design your synthesis to remove the Boc group before installing the fluorocyclopropane moiety.

Q: Is the fluorine atom responsible for the instability? A: Indirectly. While the ring strain is the main culprit, the fluorine atom creates electronic polarization. However, in acidic conditions, the "dimethanol" functionality is the trigger. The fluorine actually makes the ring slightly more resistant to oxidative metabolism (which is why you are likely using it), but it does not protect against acid-catalyzed rearrangement.

Q: I see a new spot on TLC that runs faster than my product. What is it? A: This is likely the ring-opened allylic/homoallylic alcohol . These are less polar than the diol starting material because the rigid, polar "dimethanol" structure is broken into a more flexible chain.

References

  • BenchChem. (2025).[1] Stability of fluorocyclopropane moiety under acidic vs basic conditions. Retrieved from

  • Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from

  • Teledyne ISCO. (2012).[3] RediSep neutral alumina column purification of high pKa compounds. Retrieved from

  • Sorbent Technologies. (2023). Alumina - Solvent Purification and Classification. Retrieved from

  • Organic Syntheses. (2011). General Guidelines for Handling Acid-Sensitive Cyclopropanes. (Contextual inference from Cyclopropanone ethyl hemiacetal handling). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating Purity of (2-Fluorocyclopropane-1,1-diyl)dimethanol via HPLC-MS

Executive Summary The validation of (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS: 1822851-79-5) presents a distinct set of analytical challenges that render standard pharmaceutical quality control methods inadequate. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS: 1822851-79-5) presents a distinct set of analytical challenges that render standard pharmaceutical quality control methods inadequate. As a small, highly polar diol (LogP ≈ -0.98) lacking a conjugated π-system, this molecule is effectively "invisible" to standard UV-Vis detection (254 nm) and poorly retained on conventional C18 reversed-phase columns.

This guide objectively compares analytical alternatives and establishes HILIC-ESI-MS (Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry) as the superior methodology. We provide a self-validating protocol designed to meet ICH Q2(R1) standards, ensuring the detection of critical fluorinated impurities and diastereomers that other methods miss.

The Analytical Challenge

To validate purity, one must first understand the molecule's physicochemical limitations.

  • Chromophore Absence: The molecule consists of a cyclopropane ring, a fluorine atom, and two hydroxyl groups. There is no benzene ring or conjugation. UV detection at 200–210 nm is non-specific and susceptible to interference from mobile phase solvents (cut-off noise).

  • Extreme Polarity: With two hydroxyl groups and a small carbon skeleton, the molecule is highly hydrophilic. On a standard C18 column, it elutes in the void volume (

    
    ), co-eluting with salts and unretained matrix components, making quantification impossible.
    
  • Stereochemistry: The cis and trans relationships between the fluorine atom and the hydroxymethyl groups define its purity. These diastereomers have identical masses but distinct pharmacological profiles.

Comparative Analysis: Why Alternatives Fail

The following table summarizes the performance of common analytical techniques for this specific fluorinated diol.

FeatureMethod A: HPLC-UV (210 nm) Method B: GC-MS (Derivatized) Method C: HILIC-ESI-MS (Recommended)
Detection Principle UV Absorption (Low wavelength)Electron Impact (EI) after SilylationElectrospray Ionization (ESI)
Sensitivity Poor. High LOD. Signal indistinguishable from baseline noise.High , but dependent on derivatization efficiency.Excellent. Nanogram-level detection.
Sample Prep Dilute & Shoot (Simple).Complex. Requires TMS derivatization (e.g., BSTFA).Dilute & Shoot (Simple).
Selectivity Low. Cannot distinguish diastereomers easily.High , but thermal degradation of fluorinated ring is a risk.High. Separates diastereomers based on polar interactions.
Quantification Unreliable due to solvent cut-off interference.Prone to error if derivatization is incomplete (<100%).Robust, linear response.
Verdict Not Viable. Viable but Risky. Good for orthogonal check only.Gold Standard.

Recommended Protocol: HILIC-ESI-MS

This protocol utilizes HILIC to retain the polar diol and MS for sensitive, specific detection.

Chromatographic Conditions[1][2][3][4]
  • Column: Amide-bonded HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 2.5 µm.

    • Rationale: Amide phases form a water-rich layer on the surface, allowing the hydroxyl groups of the analyte to partition into this layer. This ensures retention (

      
      ) and separation of diastereomers.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold to focus analyte)

    • 1-7 min: 95% B

      
       60% B (Linear gradient)
      
    • 7-10 min: 60% B (Wash)

    • 10.1 min: 95% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Settings (ESI)
  • Ionization: ESI Positive Mode (ESI+).

  • Target Ion: Small diols often form stable ammonium or sodium adducts rather than protonated molecular ions.

    • Target Adduct:

      
       (m/z 138.15) or 
      
      
      
      (m/z 143.12).
    • Note: Using Ammonium Formate in the mobile phase drives the formation of the

      
       adduct, which is often more stable and reproducible than the sodium adduct (which relies on background sodium).
      
  • Detection Mode: SIM (Selected Ion Monitoring) for purity; MRM (Multiple Reaction Monitoring) for trace impurity quantitation.

Validation Framework (ICH Q2(R1))

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity (Diastereomer Resolution)

Inject a mixture of the target molecule and its known diastereomer.

  • Requirement: Baseline resolution (

    
    ) between the cis and trans forms.
    
  • Observation: The isomer with the fluorine cis to the bulkier hydroxymethyl group typically elutes slightly earlier in HILIC modes due to intramolecular H-bonding reducing its polarity relative to the stationary phase.

Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Why it matters: ESI can saturate at high concentrations. Ensure the working concentration is within the linear dynamic range.

Accuracy (Recovery)

Spike the analyte into the sample matrix (or solvent) at 3 levels.

  • Protocol: Calculate % Recovery = (Observed Conc / Theoretical Conc) x 100.

  • Acceptance: 98.0% – 102.0%.

Precision (Repeatability)

Inject the standard solution 6 times.

  • Acceptance: RSD

    
     2.0% for peak area.
    
  • Note: HILIC requires longer equilibration times than Reverse Phase. If RSD is poor, increase the re-equilibration time at the end of the gradient.

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific HILIC-MS workflow for this molecule.

G Start Start: Molecule Analysis (2-Fluorocyclopropane-1,1-diyl)dimethanol CheckChrom Check Chromophore: Conjugated System? Start->CheckChrom CheckPolarity Check Polarity: LogP < 0 (Hydrophilic)? CheckChrom->CheckPolarity No (UV Invisible) UV_Path Method A: HPLC-UV (210 nm) CheckChrom->UV_Path Yes (Use UV) GC_Path Method B: GC-MS (Derivatization) CheckPolarity->GC_Path No (Volatile) LCMS_Path Method C: HILIC-ESI-MS (Selected) CheckPolarity->LCMS_Path Yes (Polar/Non-Volatile) SamplePrep Sample Prep: Dilute in 90% ACN LCMS_Path->SamplePrep Separation Separation: Amide HILIC Column (Retains Polar Diol) SamplePrep->Separation Ionization Ionization: ESI+ [M+NH4]+ (m/z 138.15) (Ammonium Adduct) Separation->Ionization Data Data Output: Separated Diastereomers & Quantified Purity Ionization->Data

Caption: Analytical Method Selection and HILIC-MS Workflow for Polar Fluorinated Diols.

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry.[3][4][5] [Link]

  • Holčapek, M., et al. (2012). HPLC-MS/MS of Highly Polar Compounds. In High Performance Liquid Chromatography in Pesticide Residue Analysis. [Link][6]

  • Tölgyesi, L., et al. (2025).[7] Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

Sources

Comparative

Impact of Fluorine Substitution on pKa of Cyclopropane-1,1-diyldimethanol

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Fluorine Effect In the optimization of lead compounds, the cyclopropa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Fluorine Effect

In the optimization of lead compounds, the cyclopropane-1,1-diyldimethanol scaffold serves as a rigid gem-diol bioisostere. However, its utility is often limited by the metabolic liability of the primary alcohols and their specific hydrogen bond donor (HBD) capabilities.

This guide analyzes the physicochemical shift induced by introducing fluorine atoms to the ring (specifically 2,2-difluorocyclopropane-1,1-diyldimethanol ). The substitution is not merely structural; it is electronic.[1] The high electronegativity of fluorine (


) exerts a powerful inductive effect (

), significantly increasing the acidity of the hydroxymethyl groups.

Key Takeaway: Fluorine substitution on the cyclopropane ring is predicted to lower the pK


 of the hydroxymethyl groups by approximately 1.5 to 2.5 log units , shifting the pK

from

14.8 (non-fluorinated) to

12.5–13.3 (fluorinated). This transition enhances H-bond donating strength and alters metabolic stability without significantly increasing lipophilicity.

Theoretical Framework & Mechanistic Comparison

To understand the pK


 shift, we must compare the electronic environments of the conjugate bases (alkoxides) of the two species.
Structural Comparison
FeatureCompound A (Parent)Compound B (Fluorinated)
IUPAC Name Cyclopropane-1,1-diyldimethanol(2,2-Difluorocyclopropane-1,1-diyl)dimethanol
CAS 39590-81-3228580-15-2
Core Hybridization sp

(Strained, "Banana bonds")
sp

(Strained, polarized)
Electronic Effect Weak electron donation form alkyl ringStrong electron withdrawal (

) from

-F
Est.[2][3][4][5][6][7][8][9][10] pK

14.8

0.5
12.8

0.5
LogP (Est.) -0.8 to -0.6-0.5 to -0.3
The Mechanism of Acidity Enhancement

The acidity of an alcohol is dictated by the stability of its conjugate base (alkoxide).

  • Inductive Stabilization: In Compound B, the two fluorine atoms at the C2/C3 position act as powerful electron-withdrawing groups (EWG). Through the

    
    -bond framework, they pull electron density away from the carbinol carbons.
    
  • Alkoxide Delocalization: When the hydroxyl group is deprotonated, the resulting negative charge on oxygen is stabilized by this electron deficiency in the ring.

  • Field Effects: The spatial proximity of the fluorine atoms to the hydroxyl groups (geminal relationship on a small ring) allows for through-space electrostatic stabilization of the anion.

Visualization of Electronic Effects

G Parent Parent Scaffold (Cyclopropane-1,1-diyldimethanol) Fluorinated Fluorinated Analog (2,2-Difluoro...) Parent->Fluorinated F-Substitution Inductive Inductive Effect (-I) Pull via Sigma Bonds Fluorinated->Inductive High Electronegativity Alkoxide Alkoxide Anion (Conjugate Base) Fluorinated->Alkoxide Deprotonation Inductive->Alkoxide Stabilizes Negative Charge Result Lower pKa (Higher Acidity) Alkoxide->Result Thermodynamic Favorability

Figure 1: Mechanistic pathway showing how fluorine substitution stabilizes the conjugate base, leading to increased acidity.

Experimental Validation Protocols

Since exact literature pK


 values for this specific diol are sparse, relying on general databases is insufficient for critical drug development. You must validate the pK

shift experimentally. Below are two self-validating protocols.
Protocol A: Potentiometric Titration (The Gold Standard)

Best for: Macroscopic pK


 determination when >50 mg of material is available.

Reagents:

  • Analyte: 2,2-difluorocyclopropane-1,1-diyldimethanol (>98% purity).

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: Water (CO

    
    -free) or Methanol/Water (if solubility is low, extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).
    

Workflow:

  • Calibration: Calibrate electrode using pH 4.0, 7.0, and 10.0 buffers at 25°C.

  • Dissolution: Dissolve 0.1 mmol of analyte in 20 mL degassed 0.1 M KCl (ionic strength adjuster).

  • Titration: Titrate with KOH in 5 µL increments.

  • Data Processing: Plot pH vs. Volume. The inflection point (first derivative max) represents the equivalence point. The pH at the half-equivalence point equals pK

    
    .
    
    • Note: Since this is a diol, you may observe two inflection points if the pK

      
       values are separated by >2 units. If 
      
      
      
      pK
      
      
      < 2, curve fitting (Bjerrum plot) is required.
Protocol B: F NMR-pH Titration (High Precision)

Best for: Fluorinated compounds, low sample availability (<5 mg), or measuring specific ionization sites.

Rationale: The chemical shift (


) of the fluorine atoms is highly sensitive to the electron density changes occurring during deprotonation of the nearby hydroxyl group.

Workflow:

  • Buffer Preparation: Prepare a series of deuterated buffers (phosphate/borate) ranging from pH 8 to 14.

  • Sample Prep: Dissolve analyte (1 mM) in each buffer tube containing 10% D

    
    O. Add an internal standard (e.g., trifluoroethanol/trifluoroacetic acid in a capillary).
    
  • Measurement: Acquire

    
    F NMR (decoupled) for each pH point.
    
  • Analysis: Plot

    
     (chemical shift) vs. pH.
    
  • Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    

Comparative Data Analysis

The following table synthesizes theoretical predictions with expected experimental outcomes based on analogous fluorohydrins (e.g., 2,2,2-trifluoroethanol vs. ethanol).

PropertyNon-Fluorinated (Parent)Fluorinated (Analog)Impact on Drug Design
pK

(OH)
~14.8~12.8 Stronger H-bond donor; potential for specific binding site interactions.
H-Bond Donor (HBD) ModerateStrong Increased acidity correlates with stronger H-bond donation to receptor acceptors.
Lipophilicity (LogP) -0.7-0.4 Slight increase in lipophilicity due to F, but offset by increased polarity of OH.
Metabolic Stability Low (Rapid Glucuronidation)Medium/High Electron-deficient OH is a poorer nucleophile for UGT enzymes (slower glucuronidation).
Ring Stability HighModerate Caution: Fluorinated cyclopropanes can undergo ring opening under strong acidic conditions.[7]

Strategic Implications for Drug Discovery[5][9][12]

Bioisosterism & Permeability

Replacing the parent diol with the fluorinated analog is a strategic move to lower Polar Surface Area (PSA) efficacy. While the OH groups are more acidic, the fluorine atoms reduce the basicity of the ether/alcohol oxygens, potentially improving membrane permeability despite the similar LogP.

Metabolic Blocking

The primary metabolic pathway for cyclopropyl methanols is oxidation to the carboxylic acid or conjugation (glucuronidation).

  • Oxidation: The electron-withdrawing fluorines destabilize the oxocarbenium transition state required for oxidation, potentially increasing half-life (

    
    ).
    
  • Conjugation: The lower pK

    
     makes the oxygen less nucleophilic, slowing down conjugation rates.
    
Synthesis Workflow (DOT Visualization)

Synthesis Start Alkene Precursor (2-Methylene-1,3-propanediol deriv.) Reaction [2+1] Cycloaddition (Difluorocyclopropanation) Start->Reaction Combine Reagent Difluorocarbene Source (e.g., TFDA or TMS-CF2-Br) Reagent->Reaction Generates :CF2 Deprotection Deprotection (if OH protected) Reaction->Deprotection Intermediate Product Target: 2,2-Difluorocyclopropane- 1,1-diyldimethanol Deprotection->Product Final Step

Figure 2: General synthetic route to access the fluorinated scaffold.

References

  • Haufe, G. (2008). "Fluorine-containing cyclopropanes and their derivatives." Journal of Fluorine Chemistry. Link

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem. Link (Foundational text on inductive effects on pKa).

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for comparative alcohol acidities).

  • PubChem. (2024). "Compound Summary: (2,2-Difluorocyclopropane-1,1-diyl)dimethanol." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

(2-Fluorocyclopropane-1,1-diyl)dimethanol proper disposal procedures

Executive Summary & Compound Identification Immediate Action Required: This compound represents a specialized class of fluorinated cyclopropyl carbinols .[1] While not inherently explosive like polynitrated compounds, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Immediate Action Required: This compound represents a specialized class of fluorinated cyclopropyl carbinols .[1] While not inherently explosive like polynitrated compounds, the combination of significant ring strain (~27.5 kcal/mol) and the potential for acid-catalyzed rearrangement dictates that it must not be commingled with general acidic waste streams.

  • Chemical Name: (2-Fluorocyclopropane-1,1-diyl)dimethanol[2][3]

  • CAS Number: 1822851-79-5 (Representative for the class; stereoisomers vary)[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [2]
  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity/stereochemistry).[2][1]

The Core Directive: Treat as Non-Halogenated Organic Waste (despite the fluorine) for segregation purposes, but flag for High-Temperature Incineration . The C-F bond requires specific combustion conditions to prevent incomplete destruction, and the cyclopropane ring requires isolation from Lewis or Brønsted acids to prevent uncontrolled exotherms in waste drums.

Risk Assessment & Characterization

To dispose of this safely, you must understand the why behind the protocol.

The Mechanistic Hazard: Acid-Catalyzed Ring Opening

As a Senior Scientist, I cannot stress this enough: Cyclopropyl carbinols are acid-sensitive. In the presence of strong acids (often found in general organic waste drums containing TFA, HCl, or H


SO

), this compound can undergo a cyclopropylcarbinyl rearrangement .
  • Protonation: The alcohol group becomes protonated.[1]

  • Ring Opening: The strain of the cyclopropane ring drives a rearrangement to a homoallylic cation.[1]

  • Exotherm: This ring-opening releases the stored strain energy (approx. 115 kJ/mol), which can cause rapid heating and over-pressurization of waste containers.[1]

Summary of Hazards
Hazard CategoryClassificationOperational Implication
Ring Strain Moderate High EnergyDO NOT mix with strong acids or oxidizers.[2][1]
Halogen Content FluorinatedRequires incineration with HF scrubbing capabilities.[2][1]
Flammability Combustible OrganicFlash point likely >100°C, but treat as ignitable waste.[1]
Toxicity Irritant (H315, H319)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[2]

Pre-Disposal Treatment: The "Self-Validating" System[1]

A self-validating system ensures that the waste is stable before it leaves your hood.[1] You will use a Dilution & Segregation strategy.[1]

Step 1: State Assessment

  • If Solid: Do not dispose of dry solids directly into liquid waste drums. This creates "hot spots" of reactivity.[1] Dissolve the compound first.[1]

  • If Liquid/Oil: Proceed to dilution.[1]

Step 2: Solubilization (The Universal Solvent Protocol) Dissolve the waste material in a compatible, non-acidic solvent.

  • Recommended Solvent: Methanol, Ethanol, or Ethyl Acetate.[1]

  • Reasoning: These solvents are polar enough to dissolve the diol, combustible (aiding incineration), and non-acidic.

Step 3: pH Check (The Validation Step) Before pouring into any waste container, verify the pH of your solution using a simple dip-strip.

  • Requirement: pH 6–8 (Neutral).[2][1]

  • Correction: If acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO

    
    ) before adding to the waste stream.
    

Detailed Disposal Workflow

Do not deviate from this decision tree. It is designed to prevent the formation of HF gas and unexpected exotherms.[1]

DisposalWorkflow Start Start: Waste Generation CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Oil CheckState->IsLiquid Dissolve Dissolve in EtOH or EtOAc (Target <10% Concentration) IsSolid->Dissolve CheckAcid CRITICAL: Is Waste Acidic? IsLiquid->CheckAcid Dissolve->CheckAcid Neutralize Neutralize with NaHCO3 (Target pH 6-8) CheckAcid->Neutralize Yes (pH < 6) SelectContainer Select Waste Stream: High BTU / Organic Solvent CheckAcid->SelectContainer No (pH 6-8) Neutralize->SelectContainer Labeling Labeling: 'Contains Fluorinated Organics' 'NO ACIDS' SelectContainer->Labeling Final Transfer to EHS/Incineration Labeling->Final

Figure 1: Decision tree for the safe disposal of fluorinated cyclopropyl carbinols, emphasizing acid segregation.

Waste Stream Classification & Regulatory Codes

In the United States (RCRA) and EU, this compound does not have a specific "listed" waste code (like P-list or U-list) unless it is a discarded commercial chemical product.[2] However, as a researcher, you must classify it by characteristic .[1]

Regulatory BodyClassification CodeDescriptionNotes
US EPA (RCRA) D001 (Ignitable)If dissolved in flammable solvents (MeOH/EtOAc).[2][1]Most common route for lab disposal.[1]
US EPA (RCRA) Non-Regulated If solid and non-ignitable.[2][1]Not recommended.[1] Treat as hazardous organic.[1]
EU Waste Code 07 05 04 Other organic solvents, washing liquids and mother liquors.[1]Asterisk () denotes hazardous waste.[2][1]
Lab Labeling "Fluorinated Organic" Custom TagAlerts disposal facility to use HF-scrubbed incinerators.

Why "Fluorinated" Matters: Standard cement kiln disposal (common for cheap organic waste) is often incompatible with high-fluorine content because HF gas degrades the kiln liners.[2][1] You must identify the fluorine content on the waste tag.[1]

Emergency Procedures (Spills)

  • Small Spill (< 5g):

    • Isolate: Ensure no strong acids are nearby.[1]

    • Absorb: Use a standard inert absorbent (Vermiculite or Sand).[2][1] Do not use acid-neutralizing absorbents (which are often basic and could trigger reactions) unless you are certain of the chemistry.[2] Inert is safest.[1]

    • Clean: Wipe with acetone or ethyl acetate.[1]

    • Disposal: Place absorbent in a sealed bag, label as "Fluorinated Organic Debris," and treat as solid hazardous waste.

  • Skin Contact:

    • Wash immediately with soap and water.[1] The fluorine bond is stable; this is not HF, so calcium gluconate is not required.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Fisher, L. A., & Fox, J. M. (2008).[1][4] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Journal of Organic Chemistry. (Provides context on cyclopropane ring stability and reactivity). [Link]

  • PubChem. (2024).[2][1] Compound Summary: (2-Fluorocyclopropane-1,1-diyl)dimethanol.[2][1][3] National Library of Medicine.[1] [Link](Note: Link directs to a representative stereoisomer or related derivative for structural verification).

Sources

Handling

Personal protective equipment for handling (2-Fluorocyclopropane-1,1-diyl)dimethanol

This guide is structured as an operational directive for laboratory personnel handling (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS: 1822851-79-5).[1][2] It prioritizes the "Precautionary Principle" essential for handl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for laboratory personnel handling (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS: 1822851-79-5).[1][2] It prioritizes the "Precautionary Principle" essential for handling fluorinated building blocks in drug discovery.

CAS: 1822851-79-5 Formula: C₅H₉FO₂ Role: Pharmacophore Building Block / Organocatalyst Physical State: Solid / Powder[1][2][3]

Executive Summary: The "Fluorine Effect" & Safety Logic

As a Senior Application Scientist, I must clarify why this compound requires specific handling beyond standard laboratory diols.

While the base structure resembles a simple diol, the introduction of the fluorine atom and the strained cyclopropane ring alters its safety profile in two critical ways:

  • Enhanced Lipophilicity & Permeation: Fluorine substitution often increases lipophilicity (

    
    ), potentially facilitating faster skin absorption compared to non-fluorinated analogs.[2]
    
  • Bioactive Potential: This compound is a "privileged structure" in medicinal chemistry.[2] It is designed to be metabolically stable and biologically active.[2] Until specific toxicological data rules it out, you must handle it as a Potential Bioactive Entity (PBE) .[2]

Baseline Hazard Assumption: Irritant (Skin/Eye/Respiratory) + Potential Bioactivity.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[2] Use the following matrix based on the task's exposure potential.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm) Secondary (High Risk): Double-gloving or Laminate (Silver Shield®)Fluorinated small molecules can permeate standard nitrile.[1][2] Double-gloving creates a breakthrough lag time, allowing safe removal upon contamination.[1][2]
Eye & Face Standard: Chemical Safety Goggles (ANSI Z87.[2]1) Prohibited: Safety glasses without side shields.[2]Powders are easily airborne.[2] The cyclopropyl moiety is a potential alkylating agent; eye contact must be prevented to avoid corneal damage.[2]
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).[1][2] PPE: N95/P100 (only if handling outside hood).[2]Inhalation of fluorinated dust is a primary vector for systemic exposure.[2] The lungs provide a rapid absorption route for lipophilic solids.[2]
Body Standard: Lab coat (cotton/poly blend).[1][2] High Quantity (>5g): Tyvek® sleeves/apron.[2]Prevents migration of dust onto street clothes.[2]
Risk Assessment & Decision Logic

Use this logic flow to determine your setup before opening the vial.

SafetyLogic Start Task Assessment State Physical State? Start->State Solid Solid/Powder State->Solid Weighing Solution In Solution State->Solution Reaction Qty Quantity? Small < 100 mg Qty->Small Large > 100 mg Qty->Large Solid->Qty DoubleGlove Double Nitrile Gloves Solution->DoubleGlove Hood Fume Hood Required (Static Control) Small->Hood GloveBox Glove Box / Closed System Large->GloveBox Hood->DoubleGlove

Figure 1: Decision matrix for engineering controls based on physical state and quantity.[1][2] Note that larger quantities of fluorinated powders warrant higher containment.

Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid.

  • Static Mitigation: Fluorinated powders are often static-prone.[1][2] Use an anti-static gun or wipe the spatula with an anti-static cloth before entering the vial.[2]

  • The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the fume hood.[2] If the balance is external, use a tarred transfer vessel (weigh empty vial -> add solid in hood -> weigh full vial).[1][2]

  • Solvent Dampening: If possible, add the reaction solvent to the solid immediately after weighing to suppress dust generation.[2]

Phase B: Reaction Setup
  • Solvent Selection: This diol is polar.[2] It will likely dissolve in MeOH, THF, or DMSO.[2]

    • Caution: DMSO enhances skin permeability.[2] If dissolved in DMSO, this compound becomes a transdermal hazard .[2]

  • Temperature: The cyclopropane ring introduces strain energy (~27.5 kcal/mol).[2] Avoid rapid heating (>100°C) without a blast shield until thermal stability is confirmed for your specific reaction matrix.[2]

Phase C: Spill Management
  • Solid Spill: Do not sweep (creates dust).[2] Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.[2]

  • Solution Spill: Absorb with vermiculite or standard spill pads.[2]

  • Decontamination: Clean surface with 10% soap solution followed by water.[2]

Waste Disposal & Segregation[2][4][5][6]

Proper disposal is critical due to the C-F bond, which requires high-temperature incineration to fully mineralize.[1][2]

WasteFlow Waste Chemical Waste Generation Type Solvent Content? Waste->Type SolidWaste Solid Hazardous Waste (Double Bagged) Waste->SolidWaste Contaminated Gloves/Wipes Halo Halogenated Waste Stream (Red Can) Type->Halo Contains DCM, Chloroform, or High Conc. Fluorine NonHalo Non-Halogenated Stream Type->NonHalo Only MeOH/Acetone (Trace Fluorine) Incinerator Incinerator Halo->Incinerator High Temp Incineration (Req. for C-F bond scission)

Figure 2: Waste segregation logic. Even though the solvent might be non-halogenated, significant amounts of fluorinated product dictate using the "Halogenated" stream to ensure proper incineration.[1]

Disposal Directive:

  • Liquids: Segregate into Halogenated Waste containers. Do not mix with acid waste.[2][4]

  • Solids: Collect in a dedicated hazardous waste bag labeled "Fluorinated Organic Solid."

  • Glassware: Rinse 3x with Acetone before standard washing.[2] Collect rinsate as halogenated waste.[2]

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[2][5] The "fluorine" component here is organically bound, so HF-specific treatments (Calcium Gluconate) are generally not required unless the compound has undergone combustion or strong acid hydrolysis.[1][2] However, standard saline flushing is mandatory.[2]

  • Skin Contact: Wash with soap and water.[2][6][7][8] Do not use alcohol (increases absorption).[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately, noting the potential for "fluorinated motif toxicity."[2][9]

References
  • Fluorochem. (2024).[2][10][8] Product Specification: (2-Fluorocyclopropane-1,1-diyl)dimethanol (CAS 1822851-79-5).[1][2][3] Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[2] Compound Summary: Fluorinated Cyclopropane Derivatives.[2][11] Retrieved from [1]

  • Jordan, A., et al. (2019).[2][12] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure.[2][12] Bioorganic & Medicinal Chemistry Letters.[2][12] (Highlighting unexpected toxicity in fluorinated cyclopropanes). Retrieved from

  • Purdue University. (2024).[2] Fluorine and Fluorinated Compound Safety Guidelines.[2] (General handling of C-F building blocks). Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 2
(2-Fluorocyclopropane-1,1-diyl)dimethanol
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